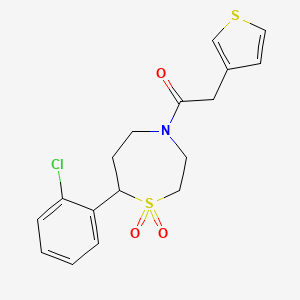
(4S)-4-azido-1,2-oxazolidine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4S)-4-azido-1,2-oxazolidine hydrochloride is a chemical compound that belongs to the class of azido compounds It is characterized by the presence of an azido group (-N₃) attached to the oxazolidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-4-azido-1,2-oxazolidine hydrochloride typically involves the reaction of an appropriate oxazolidine precursor with sodium azide (NaN₃) under controlled conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or acetonitrile (CH₃CN) at elevated temperatures to facilitate the formation of the azido group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for safety due to the potentially explosive nature of azido compounds. The final product is typically purified using recrystallization or chromatography techniques.
化学反应分析
Types of Reactions
(4S)-4-azido-1,2-oxazolidine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like hydrogen gas (H₂) in the presence of a catalyst or lithium aluminum hydride (LiAlH₄).
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Cycloaddition: Alkynes in the presence of a copper catalyst.
Major Products
Substitution: Formation of substituted oxazolidines.
Reduction: Formation of amine derivatives.
Cycloaddition: Formation of triazole derivatives.
科学研究应用
(4S)-4-azido-1,2-oxazolidine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Employed in bioconjugation techniques for labeling biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of (4S)-4-azido-1,2-oxazolidine hydrochloride depends on the specific application and the chemical reactions it undergoes. In general, the azido group is highly reactive and can form covalent bonds with various substrates, leading to the formation of new compounds. The molecular targets and pathways involved vary based on the specific context in which the compound is used.
相似化合物的比较
Similar Compounds
(4S)-4-Cyclohexyl-L-proline hydrochloride: Another oxazolidine derivative with different substituents.
Pyrrolidine derivatives: Compounds with a similar five-membered ring structure but different functional groups.
Uniqueness
(4S)-4-azido-1,2-oxazolidine hydrochloride is unique due to the presence of the azido group, which imparts distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound for various synthetic and research applications.
属性
IUPAC Name |
(4S)-4-azido-1,2-oxazolidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N4O.ClH/c4-7-6-3-1-5-8-2-3;/h3,5H,1-2H2;1H/t3-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCSMHWVDDVZCMJ-DFWYDOINSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CON1)N=[N+]=[N-].Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CON1)N=[N+]=[N-].Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
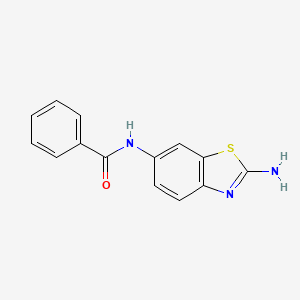
![3-benzyl-6-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2448212.png)
![2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2448216.png)
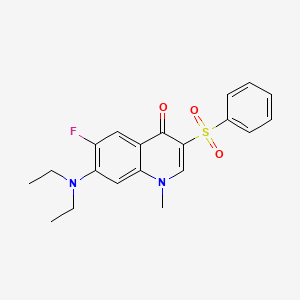
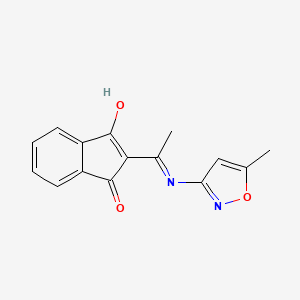
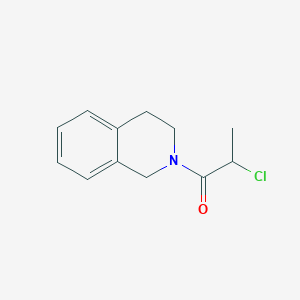
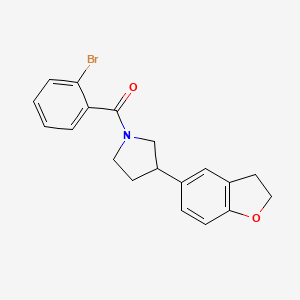
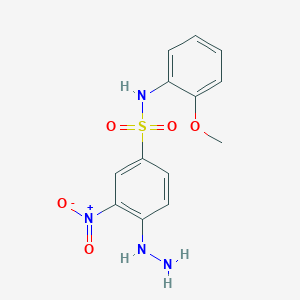
![3,4,5-trimethoxy-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzamide](/img/structure/B2448227.png)
![6-Tert-butyl-2-{1-[(pyridin-3-yl)methyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one](/img/structure/B2448228.png)
![2-cyano-N-(2,6-dimethylphenyl)-3-[2-(4-methylphenyl)-1,3-thiazol-4-yl]prop-2-enamide](/img/structure/B2448229.png)

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2448233.png)
